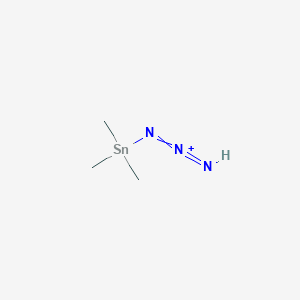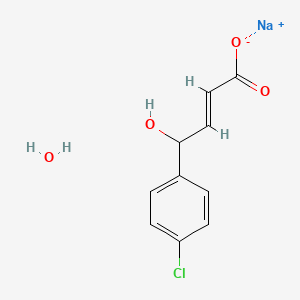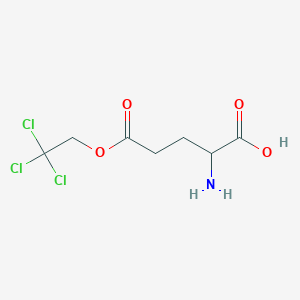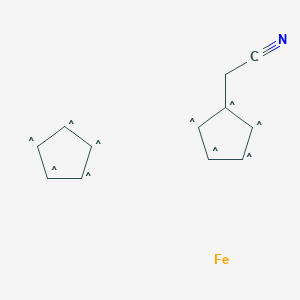
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid is a purine derivative with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid typically involves the reaction of 1,3-dimethyluric acid with bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, and block ion channels like TRPA1 . These interactions lead to its observed biological effects, including anti-inflammatory and analgesic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyluric acid: A precursor in the synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid.
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in cocoa.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H10N4O5 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O5/c1-11-6-5(7(16)12(2)9(11)18)13(3-4(14)15)8(17)10-6/h5H,3H2,1-2H3,(H,14,15) |
Clé InChI |
UETNNFPTIVDLNY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=O)N(C2C(=O)N(C1=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)

![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)





